molecular formula C10H20OSe B14307307 2-[(Heptylselanyl)methyl]oxirane CAS No. 116315-94-7

2-[(Heptylselanyl)methyl]oxirane

Cat. No.: B14307307
CAS No.: 116315-94-7
M. Wt: 235.24 g/mol
InChI Key: FURLWOUNRBSWCT-UHFFFAOYSA-N
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Description

2-[(Heptylselanyl)methyl]oxirane is an organoselenium compound featuring an oxirane (epoxide) ring substituted with a heptylselanyl group.

Properties

CAS No.

116315-94-7

Molecular Formula

C10H20OSe

Molecular Weight

235.24 g/mol

IUPAC Name

2-(heptylselanylmethyl)oxirane

InChI

InChI=1S/C10H20OSe/c1-2-3-4-5-6-7-12-9-10-8-11-10/h10H,2-9H2,1H3

InChI Key

FURLWOUNRBSWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[Se]CC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptylselanyl)methyl]oxirane typically involves the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring. The heptylselanyl group can be introduced through a nucleophilic substitution reaction using a suitable heptylselanyl halide precursor.

Industrial Production Methods

Industrial production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Heptylselanyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Diols: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-[(Heptylselanyl)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Heptylselanyl)methyl]oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of new chemical bonds. The heptylselanyl group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Oxirane derivatives vary significantly based on substituents, influencing their applications and properties. Below is a comparative analysis:

Table 1: Key Oxirane Derivatives and Their Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications Hazards (GHS Classification) References
2-[[(2-Ethylhexyl)oxy]methyl]oxirane C11H22O2 186.29 Ether, oxirane Laboratory chemicals, intermediates Skin/eye irritation (H315, H319)
2-{[2-(2-Methoxyethoxy)ethoxy]methyl}oxirane C8H16O4 176.21 Polyether, oxirane Glycidyl ether synthesis Not specified
2-[(3-Pentadecylphenoxy)methyl]oxirane C24H40O2 360.60 Aryl ether, oxirane Specialty chemicals, surfactants Not specified
2-[(2,6-Dichlorophenoxy)methyl]oxirane C9H8Cl2O2 231.07 Halogenated aryl, oxirane Agrochemical intermediates Likely toxicity (inferred from Cl)
2-[[4-(Phenylmethoxy)phenoxy]methyl]oxirane C16H16O3 256.29 Aryl ether, oxirane Chemical manufacturing Acute toxicity (H302), irritation
Fluorinated oxirane (e.g., ) C17H14F9O2 ~436.28 Fluorinated aryl, oxirane Pharmaceuticals, agrochemicals High stability, low environmental degradation

Physicochemical Properties

  • Hydrophobicity : Long alkyl chains (e.g., pentadecyl in C24H40O2 ) or branched groups (e.g., 2-ethylhexyl ) increase hydrophobicity, reducing water solubility.
  • Polarity : Ether and polyether substituents (e.g., C8H16O4 ) introduce polarity, enhancing compatibility with polymers.
  • Stability : Fluorinated oxiranes resist degradation due to strong C–F bonds , whereas selenium analogs may oxidize more readily.

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